molecular formula C5H8ClNO B12818466 4-Chloro-N-methylbut-2-enamide

4-Chloro-N-methylbut-2-enamide

Cat. No.: B12818466
M. Wt: 133.57 g/mol
InChI Key: AXBUHSPBHVUEQW-NSCUHMNNSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Chloro-N-methylbut-2-enamide: is an organic compound that belongs to the class of enamides Enamides are characterized by the presence of an amide group conjugated with a double bond

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-N-methylbut-2-enamide can be achieved through several methods. One common approach involves the reaction of 4-chlorobutyryl chloride with methylamine under basic conditions. The reaction proceeds as follows:

4-chlorobutyryl chloride+methylamineThis compound+HCl\text{4-chlorobutyryl chloride} + \text{methylamine} \rightarrow \text{this compound} + \text{HCl} 4-chlorobutyryl chloride+methylamine→this compound+HCl

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions: 4-Chloro-N-methylbut-2-enamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the double bond to a single bond, forming saturated amides.

    Substitution: The chlorine atom can be substituted with other nucleophiles, leading to a variety of derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed.

Major Products Formed:

    Oxidation: Formation of oxides and hydroxylated derivatives.

    Reduction: Formation of saturated amides.

  • **Sub

Properties

Molecular Formula

C5H8ClNO

Molecular Weight

133.57 g/mol

IUPAC Name

(E)-4-chloro-N-methylbut-2-enamide

InChI

InChI=1S/C5H8ClNO/c1-7-5(8)3-2-4-6/h2-3H,4H2,1H3,(H,7,8)/b3-2+

InChI Key

AXBUHSPBHVUEQW-NSCUHMNNSA-N

Isomeric SMILES

CNC(=O)/C=C/CCl

Canonical SMILES

CNC(=O)C=CCCl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.